Etilefrine Pivalate
Etilefrine Pivalate
Etilefrine Pivalate is a prodrug of etilefrine, an adrenergic agonist with vasoconstrictive activity. Etilefrine pivalate is hydrolyzed to etilefrine, which binds to and activates alpha-1-adrenergic receptors of the arteriolar and venous vasculature. This causes smooth muscle contraction and leads to a decrease in venous pooling and increase in blood pressure. This agent may also stimulate beta-1 adrenergic receptors leading to positive chronotropic and inotropic effects.
Etilefrine pivalate is a pivalate ester.
Etilefrine pivalate is a pivalate ester.
Brand Name:
Vulcanchem
CAS No.:
85750-39-6
VCID:
VC0194572
InChI:
InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3
SMILES:
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O
Molecular Formula:
C15H23NO3
Molecular Weight:
265.35 g/mol
Etilefrine Pivalate
CAS No.: 85750-39-6
Impurities
VCID: VC0194572
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
CAS No. | 85750-39-6 |
---|---|
Product Name | Etilefrine Pivalate |
Molecular Formula | C15H23NO3 |
Molecular Weight | 265.35 g/mol |
IUPAC Name | [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |
Standard InChIKey | DRMHNJGOEAYOIZ-UHFFFAOYSA-N |
SMILES | CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
Canonical SMILES | CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
Description | Etilefrine Pivalate is a prodrug of etilefrine, an adrenergic agonist with vasoconstrictive activity. Etilefrine pivalate is hydrolyzed to etilefrine, which binds to and activates alpha-1-adrenergic receptors of the arteriolar and venous vasculature. This causes smooth muscle contraction and leads to a decrease in venous pooling and increase in blood pressure. This agent may also stimulate beta-1 adrenergic receptors leading to positive chronotropic and inotropic effects. Etilefrine pivalate is a pivalate ester. |
Synonyms | [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
PubChem Compound | 157211 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume